4-(Bromomethyl)-4-methyloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-4-methyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVXBTYXHHPSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262410-27-4 | |
| Record name | 4-(bromomethyl)-4-methyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Profile of 4 Bromomethyl 4 Methyloxane
The fundamental chemical and physical properties of 4-(Bromomethyl)-4-methyloxane are summarized below, providing a concise overview of its key characteristics.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1262410-27-4 |
| Molecular Formula | C₇H₁₃BrO chemscene.com |
| Molecular Weight | 193.08 g/mol chemscene.com |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
| Appearance | Not specified |
Synthesis and Manufacturing Processes
The synthesis of 4-(Bromomethyl)-4-methyloxane and related halogenated ethers can be approached through various synthetic routes. A common strategy involves the halogenation of a suitable alcohol precursor. While specific industrial-scale manufacturing processes for this compound are not detailed in the available literature, laboratory-scale syntheses can be inferred from general principles of organic chemistry.
One plausible method involves the bromination of 4-methyl-4-oxane-methanol. This reaction would typically employ a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction mechanism involves the conversion of the primary alcohol into a good leaving group, which is then displaced by a bromide ion.
Another general method for the preparation of ethers is the Williamson ether synthesis, which involves the reaction of an alkyl halide with a sodium alkoxide. byjus.com However, for the synthesis of this compound, a more direct halogenation of the corresponding alcohol is a more likely route.
Chemical Reactivity and Functional Group Transformations
Reactivity of the Bromomethyl Group
The C-Br bond in the bromomethyl group is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles.
Nucleophilic Substitution: this compound is expected to readily undergo SN2 reactions with a variety of nucleophiles. The primary nature of the carbon bearing the bromine atom favors this mechanism. Examples of nucleophiles include alkoxides, cyanides, azides, and thiolates, leading to the formation of new ethers, nitriles, azides, and thioethers, respectively. The steric hindrance from the adjacent methyl group and the oxane ring might slightly decrease the reaction rate compared to a simple primary alkyl bromide.
Reactivity of the Oxane Ring
The oxane ring itself is a relatively stable, saturated ether. Under normal conditions, the ether linkage is unreactive. However, under strongly acidic conditions, cleavage of the C-O bond can occur. byjus.com This typically requires harsh conditions, such as concentrated hydrohalic acids (HBr or HI) at high temperatures. byjus.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.
Spectroscopic Analysis and Characterization
The structure and purity of 4-(Bromomethyl)-4-methyloxane can be confirmed using a combination of spectroscopic techniques. While specific spectra for this exact compound are not widely published, typical spectral data can be predicted based on its structure.
| Spectroscopic Data | Predicted Chemical Shifts/Signals |
| ¹H NMR | - A singlet for the methyl protons (-CH₃).- A singlet for the bromomethyl protons (-CH₂Br).- Multiplets for the methylene (B1212753) protons of the oxane ring (-CH₂-). |
| ¹³C NMR | - A signal for the methyl carbon (-CH₃).- A signal for the bromomethyl carbon (-CH₂Br).- A signal for the quaternary carbon.- Signals for the methylene carbons of the oxane ring. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).- Fragmentation patterns corresponding to the loss of a bromine radical and other fragments from the oxane ring. |
Applications in Organic Synthesis
Use as a Building Block in Complex Molecule Synthesis
By virtue of its reactive bromomethyl group, this compound can be used to alkylate a wide range of substrates. This allows for the construction of more complex molecules where the oxane ring can impart desirable properties such as increased solubility or specific conformational constraints. For instance, it can be reacted with phenols, amines, or thiols to generate larger molecules containing the 4-methyl-oxane unit. These resulting compounds could then be further elaborated or tested for biological activity.
Role in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The nucleophilic substitution reactions of this compound are fundamental to its application in forming new chemical bonds.
Carbon-Carbon Bond Formation: Reaction with carbon nucleophiles, such as organocuprates or Grignard reagents (in the presence of a suitable catalyst), would lead to the formation of a new C-C bond, extending the carbon chain.
Carbon-Heteroatom Bond Formation: As previously mentioned, reactions with oxygen, nitrogen, and sulfur nucleophiles are common, leading to the formation of C-O, C-N, and C-S bonds, respectively. These linkages are prevalent in many biologically active compounds and functional materials.
Q & A
Q. What analytical techniques are recommended for confirming the structure and purity of 4-(Bromomethyl)-4-methyloxane?
- Methodological Answer: Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the bromomethyl and methyl substituents on the oxane ring. Mass spectrometry (MS) should be used to verify molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Cross-referencing with databases like PubChem or crystallographic data (if available) ensures accuracy. For trace impurities, tandem MS or infrared (IR) spectroscopy may resolve ambiguities .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
- First Aid: For skin exposure, wash immediately with soap and water for ≥15 minutes; for eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Store in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the bromomethyl group .
Q. How can researchers mitigate environmental risks when disposing of waste containing this compound?
- Methodological Answer: Segregate halogenated waste in labeled, chemically resistant containers. Collaborate with certified waste management agencies for incineration or neutralization. Avoid aqueous disposal due to potential persistence and bioaccumulation risks .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer: Design kinetic experiments using varying nucleophiles (e.g., amines, thiols) under controlled temperatures and solvents (e.g., DMF, THF). Monitor reaction progress via ¹H NMR or GC-MS to track intermediate formation. Computational modeling (e.g., DFT) can predict transition states and activation energies, while isotopic labeling (e.g., deuterated solvents) may reveal solvent effects .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with analogous compounds (e.g., 4-(Bromomethyl)benzophenone ).
- Dynamic Effects: Variable-temperature NMR can identify conformational flexibility in the oxane ring.
- Impurity Analysis: Use preparative HPLC to isolate byproducts and characterize them via X-ray crystallography or high-resolution MS .
Q. How can researchers optimize synthetic routes to improve yields of this compound?
- Methodological Answer:
- Catalysis: Test Lewis acids (e.g., AlCl₃) or phase-transfer catalysts to enhance bromomethylation efficiency.
- Solvent Screening: Evaluate polar aprotic solvents (e.g., acetonitrile) versus non-polar media for regioselectivity.
- In Situ Monitoring: Use real-time IR or Raman spectroscopy to adjust reaction parameters dynamically .
Q. What approaches are used to study the compound’s potential bioactivity or toxicity in preclinical models?
- Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence-based assays.
- Metabolic Profiling: Use liver microsomes or hepatocyte cultures to identify metabolites via LC-MS.
- Toxicogenomics: RNA sequencing can reveal gene expression changes in exposed cell lines, prioritizing pathways for further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
